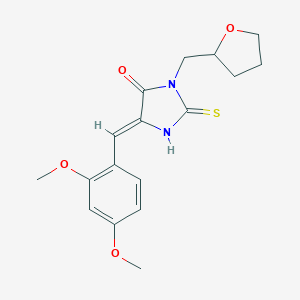
5-(2,4-Dimethoxybenzylidene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dimethoxybenzylidene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DMTFTH, and it has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of DMTFTH is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes and proteins involved in cell growth and proliferation. It may also act by inducing apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
DMTFTH has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have antioxidant effects, which may help protect against oxidative stress-induced damage. Furthermore, it has been shown to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMTFTH is its low toxicity profile, which makes it a safe compound to work with in laboratory experiments. It is also relatively easy to synthesize using standard laboratory techniques. However, one of the limitations of DMTFTH is its low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on DMTFTH. One area of research could focus on its potential as a cancer treatment. Further studies could investigate the mechanism of action of DMTFTH in cancer cells and its efficacy in animal models. Another area of research could focus on its potential as an anti-inflammatory agent. Studies could investigate its effects on different inflammatory markers and its potential as a treatment for inflammatory diseases. Furthermore, studies could investigate the use of DMTFTH in combination with other compounds for the treatment of various diseases.
Synthesis Methods
The synthesis of DMTFTH has been achieved using various methods. One of the most common methods involves the reaction of 2,4-dimethoxybenzaldehyde with tetrahydro-2-furanylmethylamine in the presence of acetic acid. The resulting product is then reacted with thiosemicarbazide to obtain DMTFTH. Other methods involve the use of different reagents and solvents, but the overall process remains the same.
Scientific Research Applications
DMTFTH has been studied extensively for its potential therapeutic applications. It has been found to have anticancer, antifungal, and antibacterial properties. In addition, it has been shown to have anti-inflammatory and antioxidant effects. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
properties
Product Name |
5-(2,4-Dimethoxybenzylidene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone |
|---|---|
Molecular Formula |
C17H20N2O4S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H20N2O4S/c1-21-12-6-5-11(15(9-12)22-2)8-14-16(20)19(17(24)18-14)10-13-4-3-7-23-13/h5-6,8-9,13H,3-4,7,10H2,1-2H3,(H,18,24)/b14-8- |
InChI Key |
IAHWWXFUQYOXKT-ZSOIEALJSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)CC3CCCO3)OC |
SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)N2)CC3CCCO3)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)N2)CC3CCCO3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(5-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B305575.png)
![N-(2-chlorophenyl)-2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B305576.png)
![N-(2-chlorophenyl)-2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B305577.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305579.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305580.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305581.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305582.png)
![N-(2-chlorophenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B305585.png)
![N-{[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B305586.png)
![N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B305587.png)
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B305589.png)
![N-{1-[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B305590.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305595.png)
![5-[4-(Allyloxy)-3-methoxybenzylidene]-3-butyl-2-thioxo-4-imidazolidinone](/img/structure/B305599.png)